2-Isopropyl-6-methylbenzaldehyde
Description
Properties
CAS No. |
54876-90-3 |
|---|---|
Molecular Formula |
C11H14O |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
2-methyl-6-propan-2-ylbenzaldehyde |
InChI |
InChI=1S/C11H14O/c1-8(2)10-6-4-5-9(3)11(10)7-12/h4-8H,1-3H3 |
InChI Key |
RNGMRNOGEALOPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Differences:
Substituent Positions :
- In this compound, the isopropyl group occupies position 2 (ortho to the aldehyde), and the methyl group is at position 6 (meta to the aldehyde).
- In 5-isopropyl-2-methylbenzaldehyde, the methyl group is at position 2 (meta to the aldehyde), and the isopropyl group is at position 5 (para to the methyl group).
Physicochemical Implications :
- Steric Effects : The ortho-substituted isopropyl group in this compound introduces greater steric hindrance near the aldehyde functional group compared to the para-substituted isomer. This may reduce reactivity in nucleophilic addition reactions.
- Electronic Effects : The proximity of the electron-donating isopropyl group to the aldehyde in the 2-isopropyl isomer could slightly destabilize the carbonyl electrophilicity relative to the 5-isopropyl analog.
Synthetic Accessibility: No direct synthesis data are available for this compound. However, the synthesis of 5-isopropyl-2-methylbenzaldehyde typically involves Friedel-Crafts alkylation or formylation reactions, as seen in analogs .
Data Table: Comparative Analysis
Research Findings and Limitations
- Structural Isomerism : The positional arrangement of substituents in these isomers leads to divergent steric and electronic profiles, which may affect their utility in specific reactions. For example, ortho-substituted aldehydes are often less reactive in condensation reactions due to steric constraints.
- Data Gaps: No peer-reviewed studies directly comparing the two isomers were identified. The physicochemical data for 5-isopropyl-2-methylbenzaldehyde (e.g., boiling point, solubility) are also absent in the provided evidence, limiting a comprehensive comparison.
- Supplier Information : 5-Isopropyl-2-methylbenzaldehyde is listed on chemical supplier platforms like ChemBK, but commercial availability for the 2-isopropyl-6-methyl variant remains unverified .
Q & A
Q. What are the standard synthetic routes for 2-Isopropyl-6-methylbenzaldehyde, and how can reaction conditions be optimized?
The synthesis of this compound typically involves Friedel-Crafts acylation or nucleophilic aromatic substitution. For example, analogous compounds like 2-(4-Isopropylphenoxy)benzaldehyde are synthesized via nucleophilic substitution between substituted phenols and halogenated benzaldehydes under basic conditions . Optimization of reaction parameters (e.g., temperature, solvent polarity, catalyst loading) can be achieved through Design of Experiments (DOE) to maximize yield and purity. Characterization via NMR (¹H/¹³C), IR spectroscopy , and mass spectrometry is critical to confirm structural integrity and monitor byproducts .
Q. How can researchers validate the purity of this compound, and what analytical methods are most reliable?
Purity validation requires a combination of techniques:
- HPLC with UV detection for quantitative analysis.
- GC-MS to detect volatile impurities.
- Elemental analysis (C, H, O) for empirical formula confirmation.
For compounds with stereochemical complexity, X-ray crystallography may resolve ambiguities in molecular geometry .
Advanced Research Questions
Q. How do electronic and steric effects of the isopropyl and methyl substituents influence the reactivity of this compound in cross-coupling reactions?
The electron-donating isopropyl group at the ortho position increases steric hindrance, potentially slowing nucleophilic attack at the aldehyde carbonyl. Computational studies (e.g., DFT calculations ) can model charge distribution and frontier molecular orbitals to predict regioselectivity. For example, similar aldehydes undergo Suzuki-Miyaura coupling more efficiently when bulky substituents are positioned to minimize steric clash with the catalyst . Experimental validation via kinetic studies under varying Pd catalyst loads is recommended.
Q. What strategies resolve contradictory data in catalytic oxidation studies of this compound derivatives?
Contradictions in oxidation product distributions (e.g., carboxylic acids vs. alcohols) may arise from competing reaction pathways. To address this:
Q. How can researchers design experiments to probe the environmental persistence of this compound in aquatic systems?
- Hydrolysis studies : Monitor degradation at varying pH levels (2–12) using UV-Vis spectroscopy .
- Photodegradation assays : Exclude solutions to UV light (254 nm) and analyze byproducts via HRMS .
- Bioaccumulation potential : Use logP calculations (octanol-water partition coefficient) and validate with bioconcentration factor (BCF) assays in model organisms (e.g., Daphnia magna) .
Methodological Considerations
Q. What computational tools are recommended for predicting the biological activity of this compound derivatives?
- Molecular docking (AutoDock Vina, Schrödinger Suite) to screen against target proteins (e.g., cytochrome P450 enzymes).
- QSAR models trained on datasets of structurally related aldehydes to predict toxicity or receptor binding affinity.
- ADMET prediction (SwissADME, pkCSM) to assess pharmacokinetic properties .
Q. How should researchers address challenges in crystallizing this compound for X-ray studies?
- Solvent screening : Test polar (DMSO) vs. nonpolar (hexane) solvents for crystal growth.
- Temperature gradients : Slow cooling from saturated solutions promotes lattice formation.
- Seeding : Introduce microcrystals of analogous compounds to induce nucleation .
Data Contradiction and Validation
Q. How to reconcile discrepancies in reported NMR chemical shifts for this compound across studies?
- Verify solvent effects (e.g., DMSO-d₆ vs. CDCl₃) and concentration-dependent shifts.
- Cross-reference with theoretical NMR (GIAO method in Gaussian) to assign signals confidently.
- Collaborate with independent labs to replicate spectra under standardized conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
